molecular formula C15H19NO B1325697 Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone CAS No. 898770-94-0

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone

Cat. No.: B1325697
CAS No.: 898770-94-0
M. Wt: 229.32 g/mol
InChI Key: HNSKIIVSTUOTFR-UHFFFAOYSA-N
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Description

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone (CAS: 898749-66-1) is a cyclopropyl-substituted aromatic ketone featuring a pyrrolidinomethyl group at the 3-position of the phenyl ring. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol. The compound is structurally characterized by:

  • A cyclopropyl group directly bonded to the ketone carbon, introducing angular strain.

Properties

IUPAC Name

cyclopropyl-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-6-7-13)14-5-3-4-12(10-14)11-16-8-1-2-9-16/h3-5,10,13H,1-2,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSKIIVSTUOTFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643226
Record name Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-94-0
Record name Cyclopropyl[3-(1-pyrrolidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketone with 3-(pyrrolidinomethyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sodium Channel Inhibition

One of the primary applications of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone is its role as a sodium channel inhibitor. Sodium channel inhibitors are crucial in treating various neurological conditions, including neuropathic pain, epilepsy, and other forms of neuralgia. The compound has demonstrated efficacy in preclinical models for these conditions by modulating sodium channel activity, which is essential for neuronal excitability and signal transmission .

Analgesic Properties

The compound has been explored for its analgesic properties. As a sodium channel blocker, it may provide relief from chronic pain conditions by reducing the excitability of pain pathways. Research indicates that compounds with similar structures have been effective in treating postherpetic neuralgia and diabetic neuropathy, suggesting a potential for this compound in similar therapeutic contexts .

Preclinical Studies

Several preclinical studies have evaluated the efficacy of this compound in animal models. For instance, one study highlighted its effectiveness in reducing pain responses in models of neuropathic pain by demonstrating significant reductions in behavioral pain responses compared to control groups .

Data Summary Table

Application AreaDescriptionReferences
Sodium Channel InhibitionModulation of sodium channels beneficial for treating neuropathic pain
Analgesic PropertiesPotential use in chronic pain management
Preclinical EfficacyDemonstrated effectiveness in animal models
Safety ProfileInitial irritative properties noted; further studies required

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares key structural and physicochemical properties of cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Boiling Point (°C) Solubility Reactivity Notes
Cyclopropyl phenyl ketone 3481-02-5 C₁₀H₁₀O 146.19 Phenyl, cyclopropyl 248 Insoluble in water Lower reactivity due to ring strain
Cyclopropyl(3-pyridinyl)methanone 24966-13-0 C₉H₉NO 147.17 Pyridinyl, cyclopropyl N/A N/A Enhanced basicity from pyridine nitrogen
Cyclopropyl 2-pyrrolyl ketone N/A C₈H₉NO 135.16 Pyrrolyl, cyclopropyl N/A N/A Rare heterocyclic analog; limited synthetic data
Target compound 898749-66-1 C₁₅H₁₇NO 227.31 Pyrrolidinomethyl-phenyl , cyclopropyl N/A Likely polar-soluble Potential for salt formation due to tertiary amine

Pharmacological Relevance

  • Montelukast Intermediates (): Cyclopropyl ketones are key intermediates in leukotriene receptor antagonists. The target compound’s pyrrolidinomethyl group could modulate receptor binding compared to simpler analogs.

Biological Activity

Cyclopropyl 3-(pyrrolidinomethyl)phenyl ketone, with the chemical formula C14_{14}H17_{17}N and CAS number 898770-94-0, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound through various studies, mechanisms of action, and its implications in drug development.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a phenyl ketone, which is further substituted with a pyrrolidinomethyl group. This unique structure contributes to its biological activity and interaction with various biological targets.

Table 1: Structural Information

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14_{14}H17_{17}N
CAS Number898770-94-0
Molecular Weight215.29 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various molecular targets, including enzymes and receptors involved in critical signaling pathways. Research indicates that this compound may interact with protein kinases, potentially influencing cell proliferation and survival pathways.

Case Studies and Research Findings

  • Neuroprotective Effects : A study published in bioRxiv examined the effects of similar compounds on AMPA receptor conductance during long-term potentiation (LTP) in hippocampal neurons. The findings suggested that compounds with similar structures could enhance synaptic plasticity, indicating a potential role for this compound in neuroprotection and cognitive enhancement .
  • Antitumor Activity : Research has demonstrated that compounds with structural similarities can inhibit tyrosine kinases, which are crucial in cancer cell signaling. This suggests that this compound may possess antitumor properties by modulating these pathways .
  • Protein Aggregation Inhibition : Another study focused on the inhibition of protein aggregation associated with neurodegenerative diseases. Compounds similar to this compound showed promise in protecting against toxicity related to mutant SOD1, a protein implicated in amyotrophic lateral sclerosis (ALS) .

Table 2: Summary of Biological Activities

Activity TypeDescription
NeuroprotectiveEnhances AMPA receptor conductance; potential cognitive benefits
AntitumorInhibits tyrosine kinases; may reduce cancer cell proliferation
Protein Aggregation InhibitionProtects against toxicity from mutant SOD1; potential ALS treatment

Q & A

Q. How does the cyclopropane ring’s angular strain influence the reactivity of cyclopropyl phenyl ketones in reduction reactions?

Q. What spectroscopic techniques are employed to monitor reactions involving cyclopropyl phenyl ketones?

Methodological Insight: Nuclear magnetic resonance (NMR) spectroscopy is critical for tracking hydrosilylation reactions of cyclopropyl phenyl ketones. For example, in situ NMR analysis enables real-time observation of intermediate formation and stereochemical outcomes . Infrared (IR) spectroscopy is also used to confirm carbonyl reduction (disappearance of ~1680 cm⁻¹ peaks) and alcohol formation (O-H bending at 3400–3600 cm⁻¹) .

Q. What are the synthetic challenges in preparing cyclopropyl phenyl ketones via decarboxylative rearrangements?

Methodological Insight: Decarboxylation of α-(phenylcarbonyl)cyclopropane carboxylic acids yields only 8% cyclopropyl phenyl ketone, with competing pathways (e.g., self-condensation or dihydrofuran formation) dominating. Precise control of reaction conditions (e.g., low temperature, acid quenching) is required to minimize side reactions .

Advanced Research Questions

Q. How do computational studies enhance understanding of cyclopropyl ketone conformations?

Q. What catalytic strategies enable C–C bond formation using cyclopropyl phenyl ketones?

Methodological Insight: Iridium-catalyzed hydrogen borrowing processes utilize cyclopropyl phenyl ketones as key motifs for α-branched ketone synthesis. Post-catalytic modifications, such as retro-Friedel-Crafts acylation, generate carboxylic acid derivatives. Homoconjugate addition with nucleophiles further diversifies product functionality .

Q. How do transition metal complexes mediate functionalization of cyclopropyl phenyl ketones?

Methodological Insight: Nickel complexes (e.g., [Ni(cod)₂] with PBu₃) react with cyclopropyl phenyl ketone to form η²-enonenickel intermediates. These complexes facilitate bond activation and functionalization under thermal conditions (100°C), enabling access to structurally diverse organometallic products .

Data Contradictions and Resolutions

Q. Why do discrepancies exist in product distributions during cyclopropyl ketone reductions?

Resolution: Reductions with triethylsilane in trifluoroacetic acid yield phenylcyclopropylmethane (27%) and 1-phenyl-2-butyl trifluoroacetate (43%). In contrast, NaBH₄ reductions in isopropyl alcohol produce alcohols without ring-opening. Divergent pathways arise from differing reductant nucleophilicity and solvent effects .

Q. What explains the low yield of cyclopropyl phenyl ketone in decarboxylative rearrangements?

Resolution: Competing thermal stability of cyclopropyl ketones under decarboxylation conditions (120°C) suppresses rearrangement. Instead, α-(phenylcarbonyl)cyclopropane carboxylic acids preferentially form 4,5-dihydrofurans, bypassing ketone intermediates .

Methodological Recommendations

  • Kinetic Studies: Use low-temperature NaBH₄ reductions to isolate strain effects on reactivity .
  • Catalysis Optimization: Screen iridium catalysts with varying ligands to improve hydrogen borrowing efficiency .
  • Computational Modeling: Apply density functional theory (DFT) to predict cyclopropyl ketone docking preferences in solvent environments .

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